molecular formula C21H23NO5 B8321956 benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate

benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate

Cat. No.: B8321956
M. Wt: 369.4 g/mol
InChI Key: AZYZEIAPFXEOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate is a complex organic compound with a unique structure that includes a cyclopropane ring, an acetyl group, and a benzyloxycarbonyl-protected amine

Preparation Methods

The synthesis of benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropane ring, followed by the introduction of the acetyl and methoxyphenoxy groups. The final step involves the protection of the amine group with a benzyloxycarbonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to benzyl (1-((4-acetyl-2-methoxyphenoxy)methyl)cyclopropyl)carbamate include:

The uniqueness of this compound lies in its combination of functional groups and the presence of the cyclopropane ring, which imparts specific reactivity and potential biological activity.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

benzyl N-[1-[(4-acetyl-2-methoxyphenoxy)methyl]cyclopropyl]carbamate

InChI

InChI=1S/C21H23NO5/c1-15(23)17-8-9-18(19(12-17)25-2)27-14-21(10-11-21)22-20(24)26-13-16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H,22,24)

InChI Key

AZYZEIAPFXEOJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2(CC2)NC(=O)OCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.